N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide
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Overview
Description
N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic organic compound characterized by the presence of fluorine, nitro, and methoxy functional groups attached to a benzene ring, along with an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the meta position, yielding 4-fluoro-3-nitroaniline.
Formation of Oxalamide: The 4-fluoro-3-nitroaniline is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate.
Substitution Reaction: Finally, the oxalamide intermediate is reacted with 3-methoxybenzylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: 4-fluoro-3-aminophenyl-N2-(3-methoxybenzyl)oxalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitroaniline and 3-methoxybenzylamine.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study biological processes involving nitro and methoxy functional groups.
Industrial Applications: The compound may find use in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like nitro and methoxy can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chloro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.
N1-(4-fluoro-3-nitrophenyl)-N2-(3-methylbenzyl)oxalamide: Similar structure but with a methyl group instead of a methoxy group.
N1-(4-fluoro-3-nitrophenyl)-N2-(3-hydroxybenzyl)oxalamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide is unique due to the specific combination of functional groups, which can impart distinct chemical and physical properties. The presence of a fluorine atom can enhance the compound’s stability and reactivity, while the methoxy group can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O5/c1-25-12-4-2-3-10(7-12)9-18-15(21)16(22)19-11-5-6-13(17)14(8-11)20(23)24/h2-8H,9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHRXHCREFQACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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